(5beta,7alpha,12alpha)-7,12-Bis(acetyloxy)-3-oxocholan-24-oic acid

Description

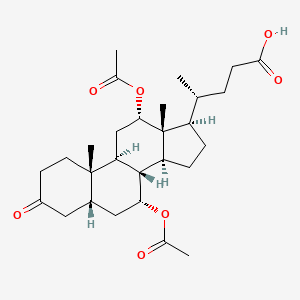

(5beta,7alpha,12alpha)-7,12-Bis(acetyloxy)-3-oxocholan-24-oic acid (CAS 300386-87-2) is a modified bile acid derivative with the molecular formula C28H42O7 and a molecular weight of 473.1608 g/mol . Its structure features:

- A 5β-configuration in the A/B ring junction, which imparts a curved cavity profile critical for facial amphiphilicity (hydrophobic β-face and hydrophilic α-face) .

- Acetyloxy groups at positions 7α and 12α, which enhance metabolic stability by protecting hydroxyl groups from phase II conjugation .

- A 3-oxo (ketone) group at position 3 and a carboxylic acid at position 24, enabling interactions with transporters and receptors .

Its structural features make it a versatile synthon for drug conjugates, leveraging bile acids' natural ability to act as "Trojan Horse" carriers for improved bioavailability .

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O7/c1-15(6-9-25(32)33)20-7-8-21-26-22(14-24(28(20,21)5)35-17(3)30)27(4)11-10-19(31)12-18(27)13-23(26)34-16(2)29/h15,18,20-24,26H,6-14H2,1-5H3,(H,32,33)/t15-,18+,20-,21+,22+,23-,24+,26+,27+,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCQKKOYDHTRKE-QXOKQOCVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)OC(=O)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)OC(=O)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855925 | |

| Record name | (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300386-87-2 | |

| Record name | (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5beta,7alpha,12alpha)-7,12-Bis(acetyloxy)-3-oxocholan-24-oic acid typically involves multiple steps, starting from cholic acid. The process includes selective acetylation and oxidation reactions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The oxidation step involves the use of oxidizing agents like Jones reagent (chromic acid in acetone) to introduce the keto group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of Acetyloxy Groups

The acetyloxy groups at positions 7 and 12 undergo hydrolysis under basic or acidic conditions, yielding hydroxyl derivatives. This reaction is critical for bioavailability and metabolic transformations .

| Reaction Type | Conditions | Product |

|---|---|---|

| Base-catalyzed hydrolysis | KOH (aq), reflux | 7,12-Dihydroxy-3-oxocholan-24-oic acid |

| Acid-catalyzed hydrolysis | HCl (aq), 37°C | Same as above |

Oxidation of the 3-Oxo Group

The ketone at position 3 can participate in redox reactions, such as reduction to form hydroxy derivatives or further oxidation to carboxylic acids. For example:

-

Reduction with NH₂NH₂ (hydrazine) yields 3-hydroxy-7,12-bis(acetyloxy)-5beta-cholan-24-oic acid .

-

Oxidation with HClO converts the ketone to a carboxylic acid, forming 3-carboxy-5beta-cholanic acid derivatives .

Acetylation and Protection

Acetylation of hydroxyl groups (e.g., at positions 7 and 12) enhances stability during synthesis or pharmacological studies. This reaction involves Ac₂O and catalysts like Py .

Biological Metabolism Pathways

a. Bile Acid Synthesis

The compound is a derivative of chenodeoxycholic acid, which undergoes hydroxylation and oxidation in the liver. The 3-oxo group arises from the oxidation of 3-hydroxy groups during side-chain cleavage .

b. Metabolic Intermediates

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties. It acts as a precursor in the synthesis of various bioactive molecules, including:

- Bile Acids : Essential for fat digestion and absorption.

- Cholesterol Metabolism : Its derivatives are studied for their roles in cholesterol homeostasis and regulation.

Case Study: Bile Acid Synthesis

Research has shown that derivatives of cholanic acid can influence bile acid synthesis pathways. For example, (5beta,7alpha,12alpha)-7,12-Bis(acetyloxy)-3-oxocholan-24-oic acid has been linked to the modulation of bile acid composition in patients with liver diseases. These alterations can impact lipid absorption and cholesterol levels in the body.

Metabolic Studies

This compound serves as an important marker in metabolic studies related to:

- Lipid Metabolism : Its role in the metabolism of lipids makes it a significant focus for understanding metabolic disorders such as obesity and diabetes.

- Bile Acid Profiles : Analyzing the concentration of this compound in biological fluids can provide insights into bile acid dysregulation associated with various diseases.

Data Table: Bile Acid Profiles in Disease States

| Disease State | Bile Acid Concentration (µmol/L) | Reference |

|---|---|---|

| Healthy Individuals | 15 - 25 | |

| Obesity | 30 - 50 | |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | 40 - 60 |

Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in treating:

- Cholestatic Liver Diseases : Its ability to modulate bile flow may help alleviate symptoms associated with cholestasis.

- Metabolic Disorders : The compound's influence on lipid metabolism positions it as a candidate for managing conditions like hyperlipidemia.

Case Study: Cholestatic Liver Disease Treatment

Clinical trials have indicated that compounds derived from cholanic acids can improve liver function tests in patients with cholestatic liver diseases. The administration of this compound showed promising results in reducing serum bilirubin levels and improving overall liver function.

Research and Development

The ongoing research into this compound focuses on:

- Synthesis Pathways : Developing efficient synthetic routes for producing derivatives that may have enhanced biological activity.

- Analytical Techniques : Utilizing advanced analytical methods such as LC-MS and NMR to study its interactions and stability.

Mechanism of Action

The mechanism of action of (5beta,7alpha,12alpha)-7,12-Bis(acetyloxy)-3-oxocholan-24-oic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in bile acid metabolism. The acetoxy groups enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s effects on cholesterol metabolism are of particular interest, as it can influence the synthesis and breakdown of cholesterol in the liver.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Physicochemical and Metabolic Properties

- Solubility and Amphiphilicity : The target compound’s acetyl groups enhance lipophilicity compared to hydroxylated analogs like 5β-cholestane-3α,7α,24,25-tetrol, facilitating membrane penetration . However, its carboxylic acid at C24 improves water solubility relative to methyl ester derivatives (e.g., 21066-20-6) .

- Metabolic Stability: Acetylation at C7 and C12 delays hepatic metabolism compared to non-acetylated analogs. For example, 3,7-Dioxocholan-24-oic acid (859-97-2) undergoes faster β-oxidation due to unprotected hydroxyls .

- Biological Activity : The 3-oxo group may reduce affinity for bile acid receptors like FXR compared to hydroxylated derivatives but could enhance interactions with ketone-specific enzymes .

Biological Activity

The compound (5beta,7alpha,12alpha)-7,12-Bis(acetyloxy)-3-oxocholan-24-oic acid is a steroid derivative known for its complex biological activities. It belongs to the class of bile acids and has garnered attention in various fields of biochemical research due to its potential therapeutic applications and metabolic roles. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Molecular Formula : C27H40O8

- Molecular Weight : 492.6 g/mol

- CAS Number : 300386-87-2

The compound features two acetoxy groups at the 7 and 12 positions, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a bile acid . Bile acids are critical for lipid digestion and absorption, acting as emulsifiers in the intestinal tract. They also play significant roles in regulating cholesterol metabolism and influencing gut microbiota composition.

Metabolic Role

Research indicates that this compound is involved in various metabolic pathways:

- Cholesterol Homeostasis : It aids in the regulation of cholesterol levels by promoting the excretion of bile acids.

- Gut Microbiome Modulation : The compound influences the composition of gut microbiota, which can have downstream effects on metabolic health and disease prevention.

Case Studies

- Impact on Cholesterol Levels :

- Effects on Gut Health :

Comparative Biological Activity Table

In Vitro Studies

In vitro assays have shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.

In Vivo Studies

Animal studies indicate that this compound may have protective effects against liver injury induced by high-fat diets. It appears to enhance liver function and reduce markers of hepatic inflammation .

Q & A

Basic: What established synthetic routes are used to prepare (5β,7α,12α)-7,12-Bis(acetyloxy)-3-oxocholan-24-oic acid?

Methodological Answer:

The synthesis typically involves selective protection of hydroxyl groups and oxidation/reduction steps. For example, the 3-keto group is often protected as a dimethyl ketal to prevent undesired side reactions during acetylation of the 7α- and 12α-hydroxyl groups . Sodium borohydride (NaBH₄) is then used to reduce intermediates, followed by deprotection under acidic conditions. Chromatographic techniques (e.g., silica gel column chromatography) are employed for purification, with yields optimized by controlling reaction temperature and stoichiometry of acetylating agents like acetic anhydride .

Advanced: How can researchers optimize reaction yields when introducing acetyl groups at the 7α and 12α positions?

Methodological Answer:

Yield optimization requires balancing steric hindrance and regioselectivity. Strategies include:

- Protection-Deprotection Schemes : Temporarily masking the 3-keto group as a ketal prevents competitive oxidation during acetylation .

- Catalyst Selection : Using DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst accelerates acetylation while minimizing side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, improving reaction homogeneity.

Post-reaction analysis via TLC or HPLC ensures complete conversion, with unreacted starting materials removed via gradient elution in chromatography .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetyloxy groups (δ ~2.0 ppm for CH₃ in ¹H; δ ~170 ppm for carbonyl in ¹³C) and the 3-oxo moiety (δ ~210 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₈H₄₀O₇, [M+H]⁺ expected m/z 505.2797) .

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ confirms ester (acetyl) and ketone functional groups .

Advanced: How can stereochemical ambiguities at the 5β,7α,12α positions be resolved?

Methodological Answer:

- X-ray Crystallography : Definitive assignment of stereochemistry requires single-crystal X-ray analysis, particularly for novel derivatives .

- NOESY NMR : Nuclear Overhauser effects between protons on adjacent rings (e.g., H-7α and H-12α) confirm spatial proximity, supporting the α-configuration .

- Comparative Analysis : Compare optical rotation data with structurally characterized analogs (e.g., cholic acid derivatives) .

Basic: What is the hypothesized biological role of this compound in bile acid metabolism?

Methodological Answer:

As a bile acid derivative, it may act as a surfactant or signaling molecule. The acetyl groups likely alter solubility and receptor binding compared to non-acetylated analogs. In vitro assays with FXR (farnesoid X receptor) or TGR5 (G-protein-coupled bile acid receptor) can test its agonistic/antagonistic activity, with comparisons to deoxycholic acid or 7-ketodeoxycholic acid .

Advanced: How do the acetyloxy groups influence enzymatic interactions compared to hydroxylated analogs?

Methodological Answer:

The acetyl groups reduce hydrogen-bonding capacity, potentially decreasing affinity for enzymes like CYP8B1 (involved in cholic acid synthesis). To assess this:

- Enzyme Kinetics : Measure Km and Vmax using recombinant CYP8B1 with the acetylated compound versus 7α,12α-dihydroxy variants .

- Molecular Docking : Simulate binding poses in silico to identify steric clashes or altered hydrophobic interactions .

Contradictory data may arise from assay conditions (e.g., pH affecting acetyl group hydrolysis) .

Basic: What factors influence the compound’s stability during storage?

Methodological Answer:

- pH Sensitivity : Acidic conditions hydrolyze acetyl groups; store in neutral buffers (pH 7.0–7.4) .

- Temperature : Lyophilize and store at –20°C to prevent thermal degradation .

- Light Exposure : Protect from UV light to avoid ketone photooxidation .

Advanced: How can researchers resolve contradictory reports on degradation products in metabolic studies?

Methodological Answer:

Discrepancies may arise from microbial diversity in gut models or analytical method limitations. Solutions include:

- Stable Isotope Tracing : Use ¹³C-labeled compound to track degradation pathways via LC-MS .

- Controlled Microbiome Models : Use gnotobiotic mice colonized with specific bacteria (e.g., Clostridium scindens) to isolate metabolic steps .

- Multi-Method Validation : Cross-validate HPLC, GC-MS, and NMR data to confirm product identities .

Basic: What chromatographic methods are recommended for purity analysis?

Methodological Answer:

- HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) for baseline separation. Retention time ~12–14 minutes .

- TLC : Silica gel plates (CHCl₃:MeOH:AcOH = 8:1:1) with visualization via UV or vanillin spray .

Advanced: How to address variability in reported bioactivity data across cell lines?

Methodological Answer:

- Cell Line Authentication : Ensure lines (e.g., HepG2, Caco-2) are mycoplasma-free and passage-controlled.

- Standardized Assay Conditions : Use serum-free media to avoid bile acid-binding proteins interfering with results .

- Dose-Response Curves : Test across a logarithmic concentration range (1 nM–100 µM) to account for receptor saturation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.